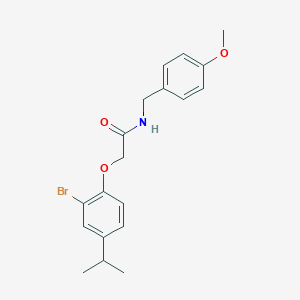
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide, also known as BIBX1382, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of selective epidermal growth factor receptor (EGFR) inhibitors, which have shown promise in the treatment of various cancers.
Mecanismo De Acción
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide works by selectively inhibiting the activity of the EGFR, a protein that is overexpressed in many types of cancer cells. By inhibiting the activity of this protein, 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide can prevent the growth and proliferation of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory and anti-angiogenic effects. It has also been shown to inhibit the growth of bacteria and viruses, suggesting potential applications in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide is its selectivity for the EGFR, which means that it can target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for cancer treatment, as it can reduce the side effects associated with traditional chemotherapy and radiation therapy. However, one limitation of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide is its relatively short half-life, which means that it may need to be administered frequently to maintain its therapeutic effects.
Direcciones Futuras
There are several potential future directions for research on 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide. One area of interest is the development of more potent and selective EGFR inhibitors, which could improve the effectiveness of cancer treatment. Another area of interest is the investigation of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide's potential applications in the treatment of infectious diseases, such as bacterial and viral infections. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide, which could lead to the development of new therapeutic applications.
Métodos De Síntesis
The synthesis of 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide involves several steps, starting with the reaction of 2-bromo-4-isopropylphenol with sodium hydride to form the corresponding phenoxide. This is then reacted with 4-methoxybenzyl chloride in the presence of cesium carbonate to form the benzyl ether. The final step involves the reaction of the benzyl ether with acetic anhydride and triethylamine to form 2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide.
Aplicaciones Científicas De Investigación
2-(2-bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and prostate cancer cells. In addition, it has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propiedades
Fórmula molecular |
C19H22BrNO3 |
|---|---|
Peso molecular |
392.3 g/mol |
Nombre IUPAC |
2-(2-bromo-4-propan-2-ylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C19H22BrNO3/c1-13(2)15-6-9-18(17(20)10-15)24-12-19(22)21-11-14-4-7-16(23-3)8-5-14/h4-10,13H,11-12H2,1-3H3,(H,21,22) |
Clave InChI |
NLBJVQSQYMIUFL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC)Br |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-methyl-1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B296594.png)

![(6Z)-3-(2-chlorophenyl)-6-(4-ethoxybenzylidene)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B296599.png)
![2-[4-(4-Chlorobenzothioyl)-1-piperazinyl]ethanol](/img/structure/B296602.png)
![4-[({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B296603.png)
![N-(3-bromo-4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296605.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B296608.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B296609.png)
![N-[(5-{[2-(4-bromo-3-methylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296610.png)
![N-[(5-{[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B296612.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B296615.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B296617.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-bromo-4,5-dimethylphenyl)acetamide](/img/structure/B296618.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B296619.png)